molecular formula C19H21NO2 B2582727 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone CAS No. 179018-53-2

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone

Cat. No.: B2582727
CAS No.: 179018-53-2
M. Wt: 295.382
InChI Key: VRZKEEUKXJSGLE-UHFFFAOYSA-N
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Description

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone is an organic compound that features a benzophenone core with a pyrrolidinyl ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone typically involves the reaction of 4-hydroxybenzophenone with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzophenone core or the pyrrolidinyl ethoxy substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific properties, such as photostability and electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the benzophenone core can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Piperidin-1-yl)ethoxy]benzophenone: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    4-[2-(Morpholin-1-yl)ethoxy]benzophenone: Contains a morpholinyl group, offering different electronic and steric properties.

    4-[2-(1-Pyrrolidinyl)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzophenone core.

Uniqueness

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone is unique due to the combination of its benzophenone core and pyrrolidinyl ethoxy substituent, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(16-6-2-1-3-7-16)17-8-10-18(11-9-17)22-15-14-20-12-4-5-13-20/h1-3,6-11H,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZKEEUKXJSGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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